molecular formula C22H24N4O5S B2604649 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 533869-94-2

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2604649
M. Wt: 456.52
InChI Key: FQWXSEPKAXZPMX-UHFFFAOYSA-N
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Description

“N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” is a complex organic compound that contains several functional groups and structural features. It includes a 1,3,4-oxadiazole ring, a piperidine ring, a methoxyphenyl group, and a sulfonyl group. These structural features suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a 1,3,4-oxadiazole ring, a piperidine ring, a methoxyphenyl group, and a sulfonyl group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Pharmacological Evaluation of Related Compounds

  • Serotonin Receptor Antagonism and Augmentation of SSRIs :
    • Compounds related to the target molecule have been synthesized as potent and selective 5-HT(1B/1D) antagonists, showing promise in augmenting the effects of selective serotonin reuptake inhibitors (SSRIs) and enhancing neurotransmitter release without significant side effects (Liao et al., 2000).

Antidiabetic Activity

  • In Vitro Antidiabetic Screening :
    • Novel dihydropyrimidine derivatives with structural similarities to the query compound have been characterized and evaluated for in vitro antidiabetic activity, demonstrating potential therapeutic applications (Lalpara et al., 2021).

Anti-Inflammatory and Anti-Cancer Properties

  • Synthesis for Anti-Inflammatory and Anti-Cancer Agents :
    • Studies on substituted benzamide/benzene sulfonamides indicate their synthesis in fair to good yields, showing potential as anti-inflammatory and anti-cancer agents (Gangapuram et al., 2009).

Molecular Structure and Drug Design

  • Crystal Structure and DFT Calculations :
    • Research on piperazine derivatives, structurally similar to the query compound, includes crystal structure studies and density functional theory (DFT) calculations, contributing to drug design and synthesis strategies (Kumara et al., 2017).

Antimicrobial and Antitubercular Activity

  • Docking Simulations for Antimicrobial Agents :
    • Synthesis and evaluation of benzene sulfonamide derivatives as potential antimicrobial and antitubercular agents, incorporating molecular docking studies to understand the mechanism of action, highlight the potential for developing new treatments (Shingare et al., 2022).

Future Directions

The future research directions for this compound could include studying its synthesis, chemical reactions, mechanism of action, and biological activities. It could also be interesting to study its physical and chemical properties, and safety and hazards. This could lead to the discovery of new drugs or materials .

properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-15-5-4-12-26(14-15)32(28,29)19-10-8-16(9-11-19)20(27)23-22-25-24-21(31-22)17-6-3-7-18(13-17)30-2/h3,6-11,13,15H,4-5,12,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWXSEPKAXZPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

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